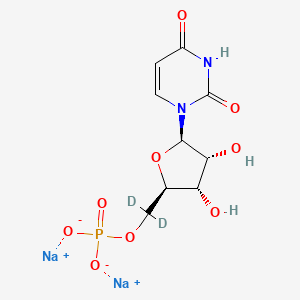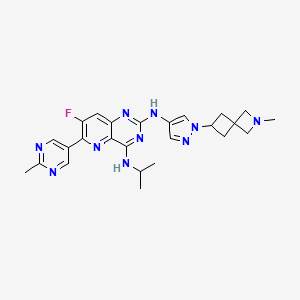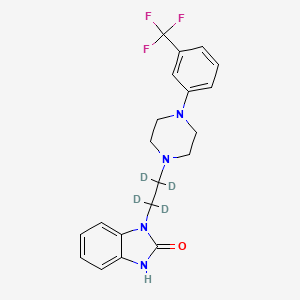
Aldose reductase-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aldose reductase-IN-4 is a potent inhibitor of the enzyme aldose reductase, which plays a crucial role in the polyol pathway. This enzyme is responsible for the reduction of glucose to sorbitol, a process that is particularly active under hyperglycemic conditions. Inhibiting aldose reductase has been a target for therapeutic interventions, especially in the context of diabetic complications such as neuropathy, retinopathy, and nephropathy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aldose reductase-IN-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of benzothiadiazine as a core structure, which is then modified through various chemical reactions to introduce functional groups that enhance its inhibitory activity . The reaction conditions often include the use of strong acids like sulfuric acid for refluxing at high temperatures (140°C to 145°C) for extended periods (up to 10 hours) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination .
化学反应分析
Types of Reactions
Aldose reductase-IN-4 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups .
科学研究应用
Aldose reductase-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the polyol pathway and the role of aldose reductase in glucose metabolism.
Biology: Investigated for its effects on cellular processes and its potential to mitigate oxidative stress.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting aldose reductase.
作用机制
Aldose reductase-IN-4 exerts its effects by inhibiting the enzyme aldose reductase, thereby reducing the conversion of glucose to sorbitol. This inhibition helps to prevent the accumulation of sorbitol, which can lead to osmotic stress and cellular damage under hyperglycemic conditions. The molecular targets of this compound include the active site of aldose reductase, where it binds and prevents the enzyme from catalyzing the reduction of glucose .
相似化合物的比较
Aldose reductase-IN-4 is unique in its high potency and selectivity for aldose reductase compared to other inhibitors. Similar compounds include:
Ursolic acid: Exhibits aldose reductase inhibitory activity but with lower potency.
Oleanolic acid-3-O-α-L-arabinopyranoside: Another inhibitor with moderate activity.
Daucosterol: Shows inhibitory effects but is less effective than this compound.
These compounds share a common mechanism of action but differ in their chemical structures and inhibitory potencies, making this compound a more effective option for therapeutic applications .
属性
分子式 |
C14H10FNO3S |
|---|---|
分子量 |
291.30 g/mol |
IUPAC 名称 |
2-fluoro-4-indol-1-ylsulfonylphenol |
InChI |
InChI=1S/C14H10FNO3S/c15-12-9-11(5-6-14(12)17)20(18,19)16-8-7-10-3-1-2-4-13(10)16/h1-9,17H |
InChI 键 |
RNGRVWMFCJQROU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC(=C(C=C3)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12402549.png)




![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)

